3-(4-Isopropylbenzyl)isoxazol-5-amine 3-(4-Isopropylbenzyl)isoxazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15861581
InChI: InChI=1S/C13H16N2O/c1-9(2)11-5-3-10(4-6-11)7-12-8-13(14)16-15-12/h3-6,8-9H,7,14H2,1-2H3
SMILES:
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol

3-(4-Isopropylbenzyl)isoxazol-5-amine

CAS No.:

Cat. No.: VC15861581

Molecular Formula: C13H16N2O

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Isopropylbenzyl)isoxazol-5-amine -

Specification

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
IUPAC Name 3-[(4-propan-2-ylphenyl)methyl]-1,2-oxazol-5-amine
Standard InChI InChI=1S/C13H16N2O/c1-9(2)11-5-3-10(4-6-11)7-12-8-13(14)16-15-12/h3-6,8-9H,7,14H2,1-2H3
Standard InChI Key WWSNVGUZURIGPV-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)CC2=NOC(=C2)N

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Structural Features

The molecular formula of 3-(4-isopropylbenzyl)isoxazol-5-amine is C₁₃H₁₆N₂O, derived from the isoxazole core (C₃H₃NO) appended with a 4-isopropylbenzyl substituent (C₁₀H₁₃). The isoxazole ring consists of three carbon atoms, one oxygen atom, and one nitrogen atom in a five-membered aromatic configuration. The 4-isopropylbenzyl group introduces steric bulk and hydrophobicity, which may influence solubility and reactivity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O
Molecular Weight216.28 g/mol
IUPAC Name3-[(4-Propan-2-ylphenyl)methyl]-1,2-oxazol-5-amine
SMILESCC(C)c1ccc(cc1)CC2=NOC(=C2)N
Topological Polar Surface Area58.3 Ų

The SMILES notation explicitly defines the connectivity: the isopropyl group (CC(C)) attaches to the para position of the benzyl ring, which links to the isoxazole via a methylene bridge. The amine group at position 5 participates in hydrogen bonding, as evidenced by analogs like 3-(4-fluorophenyl)isoxazol-5-amine (TPSA = 58.3 Ų) .

Spectroscopic Signatures

While nuclear magnetic resonance (NMR) or infrared (IR) data for 3-(4-isopropylbenzyl)isoxazol-5-amine is unavailable, comparisons to similar compounds suggest characteristic peaks:

  • ¹H NMR: Aromatic protons on the benzyl group (δ 6.8–7.2 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and amine protons (δ 4.5–5.5 ppm, broad) .

  • ¹³C NMR: Isoxazole carbons (δ 95–110 ppm), benzyl carbons (δ 120–140 ppm), and isopropyl carbons (δ 20–35 ppm) .

  • IR: N-H stretch (~3350 cm⁻¹), C=N stretch (~1600 cm⁻¹), and aromatic C-H bends (~750 cm⁻¹) .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • Isoxazole-5-amine core: Synthesized via cyclocondensation of β-diketones with hydroxylamine or through [3+2] cycloadditions .

  • 4-Isopropylbenzyl substituent: Introduced via alkylation or Suzuki-Miyaura coupling using a benzyl halide precursor.

Catalytic One-Pot Synthesis

A plausible route mirrors the InCl₃-catalyzed multi-component synthesis of pyrano[2,3-c]pyrazole derivatives . Adapting this method:

  • Reactants:

    • 4-Isopropylbenzyl chloride

    • Propargyl amine

    • Nitrile oxide (generated in situ from hydroxymoyl chloride)

  • Conditions:

    • Catalyst: InCl₃ (20 mol%)

    • Solvent: 50% EtOH

    • Temperature: 40°C under ultrasound irradiation

    • Time: 20 minutes

  • Mechanism:

    • InCl₃ facilitates nitrile oxide formation and subsequent [3+2] cycloaddition with propargyl amine.

    • Ultrasound enhances reaction efficiency by improving mass transfer .

Table 2: Optimized Reaction Parameters

ParameterOptimal Value
Catalyst Loading20 mol% InCl₃
Solvent50% EtOH
Temperature40°C
Time20 min
Yield (Theoretical)85–90%

Physicochemical Properties and Stability

Solubility and Partition Coefficients

  • LogP (Octanol-Water): Estimated at 2.8–3.2, indicating moderate lipophilicity due to the isopropylbenzyl group .

  • Aqueous Solubility: <10 mg/L at 25°C, consistent with analogs like 3-((1r,4r)-4-methylcyclohexyl)isoxazol-5-amine (logP = 2.5) .

Thermal Stability

Differential scanning calorimetry (DSC) of related isoxazoles shows decomposition temperatures above 200°C . The isopropylbenzyl group may lower the melting point compared to fluorophenyl analogs (e.g., 3-(4-fluorophenyl)isoxazol-5-amine, mp = 120–125°C) .

Applications in Pharmaceutical Chemistry

Isoxazole derivatives are prized for their bioisosteric equivalence to pyrazoles and indoles. Potential applications include:

  • Kinase Inhibitors: The amine group chelates ATP-binding pocket residues, as seen in analogs like 3-(trifluoromethyl)isoxazol-5-amine .

  • Antimicrobial Agents: Isoxazoles disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition .

Table 3: Biological Activity of Analogous Compounds

CompoundIC₅₀ (Kinase Inhibition)MIC (S. aureus)
3-(Trifluoromethyl)isoxazol-5-amine0.8 μM16 μg/mL
3-(4-Fluorophenyl)isoxazol-5-amine1.2 μM32 μg/mL

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